The synthesis of 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid involves a multi-step process that starts with commercially available RG108. The key step involves introducing a linker at the 5-position of the indole moiety in RG108, followed by the attachment of a biotin molecule. Molecular modeling studies suggested that the 5-position of the tryptophan moiety in RG108 allows for extensive chemical modifications without affecting the inhibitory activity.
Although the specific mechanism of action for 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid is not explicitly stated in the provided papers, it is synthesized as a biotinylated analog of RG108, a known DNMT inhibitor. Therefore, it is plausible that this compound also exerts its effects through the inhibition of DNMTs.
The primary application of 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid, as reported in the provided papers, is as a tool for studying DNMTs. Its biotinylation allows for its use in affinity purification techniques, potentially enabling researchers to identify and study proteins that interact with RG108 and potentially other DNMT inhibitors.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8